N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with the molecular formula C24H20BrClN4OS and a molecular weight of 527.874 g/mol This compound is characterized by its unique structure, which includes a benzimidazole moiety, a bromophenyl group, and a chlorobenzyl group
Preparation Methods
The synthesis of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This is typically achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.
Introduction of the chlorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-chlorobenzyl chloride under basic conditions.
Formation of the hydrazide: The benzimidazole derivative is then reacted with thioacetic acid hydrazide to form the hydrazide intermediate.
Condensation with 4-bromobenzaldehyde: Finally, the hydrazide intermediate is condensed with 4-bromobenzaldehyde to form the target compound.
Chemical Reactions Analysis
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Scientific Research Applications
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
DNA binding: The benzimidazole moiety may intercalate into DNA, disrupting its function and leading to cell death.
Enzyme inhibition: The compound may inhibit certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide: This compound has a similar structure but with a methyl group instead of a chlorine atom on the benzyl group.
N’-[(E)-1-(3-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide: This compound differs in the position of the bromine atom on the phenyl ring.
These structural variations can lead to differences in their chemical reactivity and biological activity, highlighting the uniqueness of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide.
Properties
Molecular Formula |
C24H20BrClN4OS |
---|---|
Molecular Weight |
527.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20BrClN4OS/c1-16(17-10-12-19(25)13-11-17)28-29-23(31)15-32-24-27-21-8-4-5-9-22(21)30(24)14-18-6-2-3-7-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
InChI Key |
WVULKFQPROXJDH-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=C(C=C4)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.